molecular formula C21H19BrN2O3S B3405477 {4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(piperidino)methanone CAS No. 1358902-93-8

{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(piperidino)methanone

Cat. No. B3405477
CAS RN: 1358902-93-8
M. Wt: 459.4
InChI Key: LTMMVBGPRYTFIS-UHFFFAOYSA-N
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Description

“{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(piperidino)methanone” is a chemical compound with the molecular formula C21H19BrN2O3S. It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .


Molecular Structure Analysis

The molecular structure of “{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(piperidino)methanone” can be analyzed using various spectroscopic techniques such as MS, NMR, UV/VIS, and FTIR . The data obtained from these techniques should be in accordance with the assigned structures .


Chemical Reactions Analysis

The chemical reactions involving “{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(piperidino)methanone” can be studied using various analytical techniques . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(piperidino)methanone” can be determined using various analytical techniques . The compound has a molecular weight of 459.4.

properties

IUPAC Name

[4-(4-bromophenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c22-15-8-10-16(11-9-15)28(26,27)20-17-6-2-3-7-19(17)23-14-18(20)21(25)24-12-4-1-5-13-24/h2-3,6-11,14H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMMVBGPRYTFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(piperidino)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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